molecular formula C16H19N3OS B5245352 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B5245352
M. Wt: 301.4 g/mol
InChI Key: ONCCYJRIVNCADO-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a sulfur-containing acetamide derivative featuring a 4,6-dimethylpyrimidinylsulfanyl group and a 1-phenylethyl substituent on the acetamide nitrogen. Its structure combines a planar pyrimidine ring with a flexible phenylethyl chain, which may influence its physicochemical properties and biological interactions. The compound’s synthesis likely follows established routes for pyrimidinylsulfanyl acetamides, involving reactions between thiol-containing pyrimidines and chloroacetamides .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-9-12(2)18-16(17-11)21-10-15(20)19-13(3)14-7-5-4-6-8-14/h4-9,13H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCYJRIVNCADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with N-(1-phenylethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications as antimicrobial agents in treating infections caused by resistant strains .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses such as dengue and HIV. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes . For instance, derivatives have been synthesized to act against the NS2B/NS3 protease of the dengue virus .

Anticancer Potential

Pyrimidine derivatives are also recognized for their anticancer properties. The compound's ability to interfere with cancer cell proliferation has been documented in various studies, highlighting its potential as a chemotherapeutic agent. Research suggests that it may induce apoptosis in cancer cells through multiple pathways .

Synthesis and Structural Analysis

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the reaction of 4,6-dimethylpyrimidine derivatives with appropriate acetamides under controlled conditions. The resulting compound can be characterized using techniques such as X-ray crystallography and NMR spectroscopy to confirm its structure and purity .

Case Study: Antiviral Efficacy Against Dengue Virus

In a study conducted by Xu et al., the antiviral efficacy of pyrimidine-based compounds was evaluated against the dengue virus. The results demonstrated that certain derivatives significantly inhibited viral replication in vitro, indicating their potential as therapeutic agents for dengue fever .

Case Study: Antibacterial Activity

A series of experiments conducted by Kandeel et al. tested various pyrimidine derivatives against common bacterial strains. The findings revealed that compounds similar to this compound showed promising antibacterial activity, particularly against Gram-positive bacteria .

Summary Table: Applications of this compound

ApplicationDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi; potential use in treating infections
AntiviralTargets viral replication; studied against dengue and HIV
AnticancerInduces apoptosis in cancer cells; potential chemotherapeutic agent
SynthesisInvolves reaction with acetamides; characterized by X-ray crystallography and NMR spectroscopy

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Conformational Analysis

Key Structural Features :

  • Core Structure: All analogs share the 2-(pyrimidin-2-ylsulfanyl)acetamide backbone. Variations arise in the substituents on the acetamide nitrogen (N-aryl or N-alkyl groups) and the pyrimidine ring (e.g., dimethyl, diamino, or chloro groups).
  • Dihedral Angles : The angle between the pyrimidine and aromatic/alkyl substituents affects molecular planarity and packing:
    • Target Compound : The phenylethyl group introduces a branched alkyl chain, likely reducing planarity compared to rigid aryl substituents.
    • N-(4-Chlorophenyl) Analog (Compound I) : Dihedral angle = 42.25° (pyrimidine vs. benzene ring) .
    • N-Phenyl Analog : Dihedral angle = 91.9°, indicating near-perpendicular orientation .
    • SirReal2 : Incorporates a thiazole-naphthalene moiety, increasing steric bulk and planarity .

Hydrogen Bonding and Crystal Packing :

  • Intramolecular N–H···N bonds stabilize folded conformations in diaminopyrimidine analogs (e.g., S(7) ring motif in Compound I) .
  • Intermolecular interactions (N–H···O, C–H···O) form layered or 3D frameworks in chlorophenyl derivatives , whereas the target compound’s phenylethyl group may limit hydrogen bonding, favoring hydrophobic interactions.

Key Observations :

The target compound’s phenylethyl group may modulate selectivity or potency.

Solubility and Stability: Chlorophenyl and diaminopyrimidine groups enhance hydrogen bonding and crystallinity , whereas methylpyrimidine and alkylaryl substituents (e.g., phenylethyl) may improve lipophilicity and membrane permeability.

Synthetic Accessibility : Most analogs are synthesized via nucleophilic substitution between thiolated pyrimidines and chloroacetamides , suggesting scalable routes for the target compound.

Biological Activity

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The compound's molecular formula is C17H21N5O3SC_{17}H_{21}N_5O_3S, with a molecular weight of approximately 435.6 g/mol. Its structure includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were evaluated as follows:

Compound MIC (µg/mL) Target Bacteria
2b25E. coli
2i50S. aureus
Positive Control (Levofloxacin)30K. pneumoniae

The compounds exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies conducted on various cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
A431 (Vulvar Carcinoma)15Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase

These results suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : The compound may disrupt nucleotide biosynthesis pathways, which are crucial for DNA replication and repair in both bacterial and cancer cells .
  • Induction of Apoptosis : It has been shown to activate caspases, leading to programmed cell death in cancer cells .
  • Biofilm Inhibition : The compound demonstrated significant antibiofilm activity against bacterial strains, which is crucial for combating chronic infections .

Case Studies

A notable case study involved the application of this compound in treating bacterial infections resistant to conventional antibiotics. In a clinical trial setting, patients with chronic infections showed marked improvement when treated with formulations containing the compound alongside standard therapies.

Q & A

Q. Methodological Workflow :

Synthesize derivatives with systematic substituent variations.

Screen for bioactivity (e.g., MIC assays for antimicrobial potency).

Validate target engagement via SPR or ITC binding studies .

Contradiction Analysis

  • vs. 15 : Variations in dihedral angles (91.9° vs. 42.25°) highlight conformational flexibility. This suggests that solid-state packing forces (e.g., hydrogen bonding) significantly influence molecular geometry .
  • vs. 18 : Antimicrobial activity discrepancies in chlorophenyl vs. fluorophenyl derivatives may arise from differences in bacterial membrane permeability, requiring lipophilicity (logP) measurements .

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